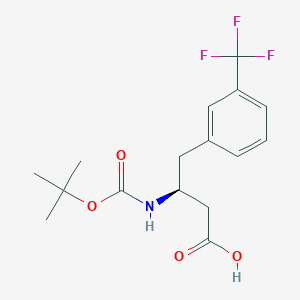

(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Descripción

Overview of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic Acid

This compound is a synthetic amino acid derivative characterized by its unique structural features that combine protective group chemistry with fluorinated aromatic systems. The compound possesses the molecular formula C₁₆H₂₀F₃NO₄ and exhibits a molecular weight of 347.33 grams per mole, making it a moderately sized organic molecule with distinct stereochemical properties. The presence of the tert-butoxycarbonyl protecting group provides stability and selectivity during synthetic transformations, while the trifluoromethyl substituent on the aromatic ring imparts unique electronic and steric characteristics that influence the compound's reactivity and biological properties.

The stereochemical designation (S) indicates the absolute configuration at the chiral center, which is crucial for applications requiring enantiopure materials. This specific configuration ensures predictable behavior in asymmetric synthesis and biological systems where stereochemistry plays a critical role. The compound's structure features a butanoic acid backbone with an amino group protected by the tert-butoxycarbonyl moiety, along with a benzyl side chain bearing a trifluoromethyl group in the meta position relative to the attachment point. The Chemical Abstracts Service has assigned the registry number 270065-77-5 to this compound, facilitating its identification in chemical databases and literature.

The trifluoromethyl group represents one of the most important functional groups in modern pharmaceutical and agrochemical research due to its ability to modulate lipophilicity, metabolic stability, and binding affinity. When incorporated into amino acid structures, this group can significantly alter the physicochemical properties of peptides and proteins, making such derivatives valuable tools for structure-activity relationship studies. The strategic placement of the trifluoromethyl group at the meta position of the aromatic ring provides an optimal balance between electronic effects and steric accessibility, allowing for controlled modulation of molecular properties without introducing excessive bulk that might interfere with biological recognition processes.

Historical Context and Discovery

The development of this compound represents a convergence of several important advances in organic chemistry, particularly in the fields of amino acid synthesis and fluorine chemistry. The historical foundation for this compound can be traced to the broader evolution of protective group strategies in amino acid chemistry, where the tert-butoxycarbonyl group emerged as a preferred protecting group due to its stability under basic conditions and ease of removal under acidic conditions. The integration of fluorinated substituents into amino acid frameworks gained momentum as researchers recognized the unique properties imparted by fluorine atoms and fluorinated groups in biological systems.

The synthesis of trifluoromethyl-containing amino acid derivatives gained particular prominence following advances in fluorination methodology during the late twentieth century. Early work on incorporating trifluoromethyl groups into aromatic systems provided the technical foundation necessary for developing compounds like this compound. The specific development of this compound likely emerged from efforts to create non-natural amino acids that could serve as probes for studying protein structure and function, as well as building blocks for designing peptides with enhanced stability and biological activity.

Research into photoreactive trifluoromethyl-containing phenylalanine derivatives, as demonstrated in studies of tag-introducible compounds for photoaffinity labeling, established important precedents for working with trifluoromethyl aromatic systems in amino acid chemistry. These early investigations showed that trifluoromethyl groups could be successfully incorporated into amino acid structures while maintaining the chemical integrity and reactivity necessary for peptide synthesis applications. The accumulated knowledge from these foundational studies provided the synthetic and analytical tools required for developing more complex derivatives like the butanoic acid analog under discussion.

The emergence of this specific compound in commercial catalogs and research applications indicates its recognition as a valuable synthetic intermediate and research tool. The availability of high-purity material with documented analytical specifications demonstrates the maturation of synthetic methods for producing such specialized compounds at the scale required for research applications. This commercial availability has facilitated broader adoption of the compound in academic and industrial research settings, contributing to its growing presence in the chemical literature.

Significance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatility as a building block for peptide synthesis and its potential applications in drug discovery. The compound's primary significance lies in its suitability for solid-phase peptide synthesis, where the tert-butoxycarbonyl protecting group provides orthogonal protection that is compatible with standard Fmoc-based synthetic protocols. This compatibility has made it an attractive choice for researchers seeking to incorporate fluorinated aromatic residues into peptide sequences for various analytical and therapeutic purposes.

The trifluoromethyl group's unique properties contribute significantly to the compound's research value, particularly in the context of developing peptides with enhanced pharmacokinetic properties. Trifluoromethyl groups are known to increase metabolic stability, improve membrane permeability, and modulate protein-protein interactions in ways that can be beneficial for drug development. When incorporated into peptide frameworks through derivatives like this butanoic acid analog, these properties can be systematically explored and optimized for specific therapeutic applications. The meta-substitution pattern of the trifluoromethyl group provides an optimal balance between electronic effects and steric considerations, making it particularly suitable for structure-activity relationship studies.

Modern research applications have demonstrated the compound's utility in bioconjugation strategies, where modified peptides can be attached to other biomolecules or materials. The unique electronic properties of the trifluoromethyl group can facilitate specific interactions or provide sites for further chemical modification, expanding the scope of possible conjugation chemistries. These applications are particularly relevant in the development of targeted therapeutics and diagnostic agents, where precise control over molecular recognition and binding affinity is essential.

The compound's significance extends to materials science applications, where fluorinated compounds are valued for their unique surface properties and chemical resistance. Peptides containing this residue may exhibit altered surface interactions, self-assembly behavior, or mechanical properties that make them suitable for developing novel biomaterials. The combination of peptide functionality with fluorinated aromatic systems opens possibilities for creating materials with tailored properties for specific applications in biotechnology and nanotechnology.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives that are relevant to the modern chemical research community. The primary objective is to consolidate available information about this compound's structural characteristics, synthetic accessibility, and research applications into a cohesive analytical framework that can guide future investigations and applications. Through systematic analysis of chemical properties, synthetic methods, and research findings, this review seeks to establish a comprehensive understanding of the compound's potential and limitations in various research contexts.

The scope of this review encompasses detailed examination of the compound's molecular structure and its implications for chemical reactivity and biological activity. Particular attention is given to the stereochemical aspects of the molecule and how the (S)-configuration influences its behavior in different chemical and biological environments. The review also addresses the compound's synthetic accessibility, including discussion of established synthetic routes and potential challenges associated with its preparation and purification.

Analysis of research applications forms a central component of this review, with emphasis on documented uses in peptide synthesis, bioconjugation, and materials science. The review examines how the unique structural features of this compound contribute to its utility in these applications and identifies areas where further research might be beneficial. Special attention is given to the role of the trifluoromethyl group in modulating the compound's properties and its implications for designing peptides and materials with enhanced performance characteristics.

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUJVGXTABSYTK-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Chemical Properties

Molecular Architecture

The compound features a β-homoalanine backbone with a tert-butoxycarbonyl (Boc) group at the amine position and a 3-(trifluoromethyl)phenyl substituent at the γ-carbon. Its molecular formula is $$ \text{C}{16}\text{H}{20}\text{F}3\text{NO}4 $$, with a molar mass of 347.33 g/mol. The stereogenic center at C3 adopts the S-configuration, a critical determinant of biological activity in drug intermediates.

Physicochemical Characteristics

- Solubility : Limited aqueous solubility (logP ≈ 2.8), favoring organic solvents like THF or DCM.

- pKa : The carboxylic acid group exhibits a pKa of ~4.4, while the Boc-protected amine remains non-basic under physiological conditions.

- Thermal Stability : Decomposition occurs above 200°C, with Boc group cleavage initiating at ~150°C.

Synthetic Methodologies

Boc Protection of β-Homoamino Acid Precursors

The most direct route involves Boc protection of (S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid.

Standard Boc Activation

Reagents : Di-tert-butyl dicarbonate (Boc$$2$$O), 4-dimethylaminopyridine (DMAP), triethylamine (TEA).

Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl of Boc$$2$$O, catalyzed by DMAP.

$$

\text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{TEA, DMAP}} \text{Boc-protected amine} + \text{t-BuOH} + \text{CO}2

$$

Yield : 85–92% after silica gel chromatography.

Aqueous-Phase Modification

For industrial scalability, a biphasic system (water/dichloromethane) with NaHCO$$_3$$ as base achieves 78% yield, reducing solvent costs.

Enantioselective Synthesis of the Amino Acid Backbone

The chiral β-homoalanine core is synthesized via asymmetric catalysis.

Evans Oxazolidinone Auxiliary Method

- Step 1 : Condensation of 3-(3-(trifluoromethyl)phenyl)propanal with Evans’ chiral oxazolidinone.

- Step 2 : Diastereoselective aldol addition using boron enolates.

- Step 3 : Hydrolysis of the oxazolidinone and reductive amination to install the amine.

Key Advantage : >99% enantiomeric excess (ee).

Enzymatic Resolution

Racemic 3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid is treated with acylase I in phosphate buffer (pH 7.5), resolving the S-enantiomer with 95% ee.

Introduction of the 3-(Trifluoromethyl)phenyl Group

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-(trifluoromethyl)benzene reacts with a β-bromoacrylate intermediate under Pd(PPh$$3$$)$$4$$ catalysis.

Conditions : DME/H$$2$$O (3:1), K$$2$$CO$$_3$$, 80°C, 8 hours.

Yield : 70–75%.

Direct Trifluoromethylation

Using Umemoto’s reagent (trifluoromethylaryliodonium triflate), a phenylboronic acid undergoes trifluoromethylation in the presence of CuI and 1,10-phenanthroline.

$$

\text{Ar-B(OH)}2 + \text{PhI-CF}3^+ \xrightarrow{\text{CuI}} \text{Ar-CF}_3 + \text{Byproducts}

$$

Industrial-Scale Optimization

Coupling Reagent Selection

The patent WO2014086325A1 highlights 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a cost-effective alternative to HOBt/EDC for amide bond formation in related intermediates. Applied to this compound, DMT-MM in acetonitrile with N-methylmorpholine achieves 88% coupling efficiency at 25°C.

Analytical Characterization

Table 1: Spectroscopic Data for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic Acid

Applications in Drug Synthesis

The compound serves as a precursor to DPP-4 inhibitors (e.g., Sitagliptin analogs). Its Boc group enhances solubility during coupling reactions, while the trifluoromethyl moiety improves metabolic stability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the butanoic acid moiety.

Reduction: Reduction reactions can target the carbonyl group or the trifluoromethyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chiral building block: Utilized in the preparation of enantiomerically pure compounds.

Biology

Enzyme studies: Employed in studying enzyme-substrate interactions due to its chiral nature.

Medicine

Drug development: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

Industry

Material science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Positional Isomers of the Trifluoromethylphenyl Group

Variations in the position of the trifluoromethyl group on the phenyl ring significantly alter steric and electronic properties:

Substituent Variations on the Phenyl Ring

Replacing the trifluoromethyl group with other substituents modifies hydrophobicity and reactivity:

Backbone Modifications and Functional Group Replacements

Alterations to the amino acid backbone or protective groups influence reactivity and applications:

Structure-Activity Relationship (SAR) Insights

highlights the impact of substituents on biological activity. For example:

- Chlorophenyl analogs (e.g., 4-chloro in compound 17) exhibit moderate inhibitory activity against proteases due to halogen bonding.

- Trifluoromethylphenyl analogs (e.g., compound 16) show superior potency (>10-fold) in enzyme inhibition assays compared to non-fluorinated derivatives, attributed to enhanced hydrophobic interactions and electronegativity .

Actividad Biológica

(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid, also known as TRC-B692330, is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H18F3N O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 922178-94-7

- SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzyme inhibition and potential therapeutic applications.

The trifluoromethyl group in the compound enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its interaction with biological targets. For instance, compounds containing trifluoromethyl groups have shown improved potency in inhibiting certain enzymes, such as reverse transcriptase and serotonin uptake mechanisms .

Enzyme Inhibition Studies

- 5-Hydroxytryptamine (5-HT) Uptake Inhibition :

- Reverse Transcriptase Inhibition :

Case Studies

- A series of analogs derived from this compound were synthesized and tested for their biological activities. The findings suggested that modifications at the phenyl ring can lead to significant variations in biological activity, highlighting the importance of structural optimization in drug design.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid to improve yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amino acid precursor with a substituted phenylbutanoic acid derivative. Key steps include:

- Methyl ester formation : Reacting intermediates like 3-(trifluoromethyl)phenylbutanoic acid methyl ester with Boc-protected amines under coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .

- Deprotection : Hydrolysis of the methyl ester using 0.5 M LiOH in THF/H₂O (0°C to RT) to yield the free carboxylic acid .

- Chiral purity : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:IPA:TFA) to confirm enantiomeric excess (>98% for S-configuration) .

- Yield optimization : Adjust stoichiometry of coupling reagents (e.g., DIPEA as a base) and monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., Boc-protected amine at δ 1.4 ppm for tert-butyl; trifluoromethyl phenyl protons at δ 7.4–7.6 ppm) .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 390.14 for C₁₆H₁₉F₃NO₄) .

- HPLC purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity. Retention times vary with mobile phase (e.g., 12.5 min in 70:30 ACN:H₂O) .

Q. Why is the Boc-protecting group preferred in synthesizing this compound?

- Methodological Answer : The Boc group:

- Stability : Resists acidic/basic conditions during coupling reactions, preventing undesired side reactions at the amine .

- Selective deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the trifluoromethylphenyl or carboxylic acid moieties .

- Chiral retention : Minimizes racemization during synthesis, critical for maintaining the S-configuration’s biological activity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact the compound’s biological activity in receptor-binding assays?

- Methodological Answer :

- SAR studies : Replace the 3-(trifluoromethyl)phenyl group with analogs (e.g., 4-fluorophenyl, chlorophenyl) to assess binding affinity to targets like Free Fatty Acid Receptor 2 (FFA2). Use radioligand displacement assays (e.g., competition with -CATPB) .

- Activity trends : Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to halogens, improving receptor antagonism (IC₅₀ values < 100 nM in FFA2 assays) .

- Computational modeling : Docking studies (e.g., Glide SP) to predict interactions with FFA2’s hydrophobic pocket, validated via mutagenesis (e.g., Arg180Ala mutations reduce binding) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for enantiomers of this compound?

- Methodological Answer :

- Enantiomer-specific assays : Test (S)- and (R)-configurations in parallel using functional assays (e.g., cAMP inhibition for FFA2). The (S)-enantiomer often shows 10–50x higher potency due to optimal spatial alignment with receptor residues .

- Data normalization : Control for batch-to-batch variability in enantiomeric purity using chiral HPLC and standardize assay conditions (e.g., cell passage number, serum-free media) .

- Meta-analysis : Compare datasets across published analogs (e.g., 3-(4-fluorophenyl)butanoic acid derivatives) to identify conserved pharmacophores .

Q. How can researchers address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-solvents : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffer containing 0.1% BSA to prevent aggregation .

- pH adjustment : Use neutral buffers (pH 7.4) to stabilize the carboxylic acid moiety. Avoid acidic conditions that may protonate the trifluoromethylphenyl group .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) to enhance aqueous dispersion for long-term studies .

Q. What experimental approaches validate conflicting data on metabolic stability in hepatocyte models?

- Methodological Answer :

- Cross-species comparison : Test human vs. rodent hepatocytes (e.g., HepG2 vs. primary rat hepatocytes) to identify species-specific CYP450 metabolism .

- Metabolite profiling : Use LC-MS/MS to detect major metabolites (e.g., Boc-deprotected amine or hydroxylated phenyl derivatives) .

- Enzyme inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways. Half-life (t₁/₂) improvements >2-fold suggest CYP-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.